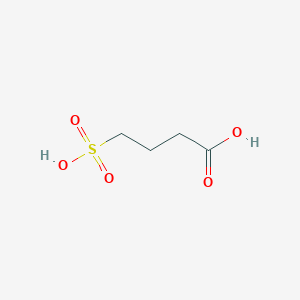

4-Sulfobutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

62605-67-8 |

|---|---|

Molecular Formula |

C4H8O5S |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

4-sulfobutanoic acid |

InChI |

InChI=1S/C4H8O5S/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H,7,8,9) |

InChI Key |

ORQDJGSWJKNUKH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Sulfobutanoic Acid

Chemo- and Regioselective Synthesis of 4-Sulfobutanoic Acid from Diverse Precursors

The selective synthesis of this compound requires precise control over the introduction of the sulfo- group at the terminal position of a four-carbon chain bearing a carboxylic acid.

Direct sulfonation of alkanes can be a challenging transformation. For the synthesis of compounds like this compound, direct sulfonation of butanoic acid or its derivatives is not a commonly employed method due to the harsh reaction conditions and lack of regioselectivity. Traditional sulfonating agents like fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) are highly reactive and can lead to a mixture of products, including sulfonation at various positions along the carbon chain and potential degradation of the carboxylic acid moiety. numberanalytics.comcollegedunia.com

Novel approaches to sulfonation often focus on milder reagents and conditions. While not specifically detailed for this compound in the provided results, the development of new sulfonating agents aims to improve selectivity. For instance, sulfamic acid is noted as a mild and specific sulfating agent, particularly for sulfating alcohols without affecting aromatic rings, highlighting the ongoing search for more selective reagents. chemithon.com The direct sulfonation of alkanes is generally more favorable at tertiary carbon atoms, followed by secondary, and is very slow for primary carbons, which would be required for the synthesis of this compound from butanoic acid. collegedunia.com

A more controlled and widely applicable method for the synthesis of sulfonic acids involves the oxidation of sulfur-containing precursors. For this compound, a logical precursor would be a butanoic acid derivative with a sulfur-containing group at the 4-position, such as a thiol or a disulfide.

The oxidation of thiols and disulfides is a common route to sulfonic acids. collegedunia.com For example, 3-carboxypropyl disulfide could serve as a precursor. The oxidation of such a compound would cleave the disulfide bond and oxidize the sulfur atoms to sulfonic acid groups, yielding this compound. While specific conditions for this exact transformation are not detailed in the provided search results, the general principle is well-established in organic chemistry.

Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. scielo.br These reactions combine three or more starting materials to form a product that contains portions of all the reactants. scielo.br While the direct synthesis of this compound via an MCR is not explicitly described, MCRs are used to synthesize various compounds containing sulfonic acid groups. scielo.br For instance, sulfonic acid-functionalized ionic liquids have been used as catalysts in MCRs to produce nitrogen- and oxygen-based heterocycles. scielo.br This suggests the potential for designing an MCR that incorporates a bifunctional building block containing the sulfonic acid moiety or a precursor to it, along with other components to construct the butanoic acid backbone.

Oxidative Approaches to Sulfonic Acid Formation from Sulfur-Containing Butanoic Acid Derivatives

Functional Group Interconversions of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group of this compound can be readily converted into esters and amides, allowing for the synthesis of a wide range of derivatives.

Esterification:

Esterification of a carboxylic acid is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. scienceready.com.aupressbooks.pub This reaction is reversible, and to drive it towards the product, a dehydrating agent like concentrated sulfuric acid is often used, or water is removed as it is formed. scienceready.com.aupressbooks.pub For this compound, the presence of the sulfonic acid group, which is a strong acid itself, could potentially catalyze the reaction. However, the high acidity might also lead to side reactions.

Alternative esterification methods that proceed under milder conditions include the use of acyl chlorides or the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Amidation:

The formation of amides from carboxylic acids and amines is a fundamental reaction in organic synthesis. Direct reaction requires high temperatures, so activating agents are often used. Common methods for amide bond formation include the use of coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. impactfactor.org

The table below summarizes common methods for esterification and amidation.

| Reaction | Reagents | Conditions |

| Esterification | ||

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal. scienceready.com.auchemguide.co.uk |

| From Acyl Chlorides | Alcohol | Typically mild conditions. mdpi.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, room temperature. mdpi.com |

| Amidation | ||

| From Carboxylic Acids | Amine, Coupling Reagent (e.g., HBTU) | Mild conditions. organic-chemistry.org |

| From Acyl Chlorides | Amine | Often in the presence of a base to neutralize HCl. impactfactor.org |

Derivatization at the Sulfonic Acid Group: Synthesis of Sulfonamides, Sulfonic Esters, and Related Conjugates

The sulfonic acid group of this compound can also be derivatized to form sulfonamides and sulfonic esters.

Sulfonamides:

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. cbijournal.com Therefore, the first step in synthesizing a sulfonamide derivative of this compound would be the conversion of the sulfonic acid to the corresponding sulfonyl chloride, for example, by using thionyl chloride (SOCl₂). The resulting sulfonyl chloride can then be reacted with an amine to yield the desired sulfonamide. mdpi.com Microwave-assisted synthesis of sulfonamides from sulfonic acids has also been reported as a high-yielding method. cbijournal.com

Sulfonic Esters:

Sulfonic esters (sulfonates) are generally formed by the reaction of a sulfonic acid with an alcohol. ileechem.com Similar to sulfonamide synthesis, this often proceeds via the sulfonyl chloride intermediate. google.com The reaction of the sulfonyl chloride with an alcohol, often in the presence of a base, yields the sulfonic ester. ileechem.com Multicomponent reactions have also been developed for the synthesis of sulfonic esters under mild, visible-light-induced conditions. rsc.org

The following table outlines the general strategies for the synthesis of sulfonamides and sulfonic esters.

| Derivative | Intermediate | Reagents for Derivatization |

| Sulfonamide | Sulfonyl Chloride | Primary or Secondary Amine. cbijournal.com |

| Sulfonic Ester | Sulfonyl Chloride | Alcohol. ileechem.comgoogle.com |

Stereoselective Synthesis of Chiral Analogues of this compound and Enantiomeric Resolution Methodologies

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the butanoic acid backbone, requires stereoselective synthetic methods.

Stereoselective Synthesis:

The introduction of chirality can be achieved by using chiral starting materials or through asymmetric reactions. For example, a chiral pool approach could utilize a readily available chiral molecule that is then elaborated to the target structure. While specific examples for this compound analogues are not provided in the search results, general strategies for stereoselective synthesis include the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods. ucl.ac.ukresearchgate.net For instance, biocatalysis using enzymes like monooxygenases and lactonases has been employed for the enantioselective synthesis of sulfur-containing compounds. ucl.ac.uk

Enantiomeric Resolution:

If a racemic mixture of a chiral analogue of this compound is synthesized, the enantiomers can be separated through a process called resolution. libretexts.org A common method for resolving racemic acids is to react them with a chiral base to form diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.orgacs.org Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine, strychnine, and quinine. libretexts.org After separation, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid.

Another resolution technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. asianpubs.org The enantiomers interact differently with the chiral stationary phase, leading to their separation. asianpubs.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for 4 Sulfobutanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of organic molecules, including 4-sulfobutanoic acid. Advanced NMR techniques, particularly multidimensional NMR, offer unparalleled insights into the connectivity and spatial arrangement of atoms within the molecule.

Multidimensional NMR Studies (e.g., 2D COSY, HSQC, HMBC, NOESY) in Solution and Solid State

Multidimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the intricate network of through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would reveal correlations between the protons on C2, C3, and C4, confirming the carbon backbone's connectivity. slideshare.netmagritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing definitive assignments for each carbon and its attached protons in the this compound structure. magritek.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). magritek.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connection between the butyl chain and the sulfo- and carboxylic acid groups. For instance, correlations between the protons on C2 and the carbonyl carbon (C1), and between the protons on C4 and the carbon atom bonded to the sulfur, would be expected. magritek.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. science.gov

While solution-state NMR provides information on the average conformation of flexible molecules, solid-state NMR (ssNMR) offers insights into the specific conformations and packing arrangements present in the crystalline state. ox.ac.ukmdpi.comethz.ch For this compound and its derivatives, ssNMR can reveal details about intermolecular hydrogen bonding and the local environment of the sulfonic acid and carboxylic acid groups. ox.ac.ukresearchgate.net

Application of Advanced Pulse Sequences for Elucidating Complex Molecular Dynamics

Advanced NMR pulse sequences are instrumental in studying the dynamic processes of molecules like this compound, such as conformational changes and intermolecular interactions. numberanalytics.comethz.ch Techniques like relaxation measurements (T₁ and T₂) and diffusion-ordered spectroscopy (DOSY) can provide information on molecular size, aggregation, and interactions with other molecules in solution. mdpi.com For instance, pulsed field gradient spin-echo (PGSE) and stimulated echo (STE) sequences can be used to measure self-diffusion coefficients, which can reveal information about the hydrodynamic radius of the molecule and its association state. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for probing intermolecular interactions. spectroscopyonline.comcovalentmetrology.com

For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid and sulfonic acid groups, which are often broad in the IR spectrum due to hydrogen bonding. mdpi.commdpi.com

C=O stretching of the carboxylic acid group, typically appearing as a strong band in the IR spectrum. mdpi.com

S=O stretching of the sulfonic acid group.

C-H stretching and bending modes of the aliphatic chain. mdpi.com

The positions and shapes of these bands can be sensitive to the molecular environment, providing insights into hydrogen bonding and other intermolecular interactions. nih.govuniroma1.it For example, the formation of strong hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the O-H stretching band. nih.govsmu.edu Comparing the FTIR and Raman spectra can provide complementary information due to their different selection rules. spectroscopyonline.comcovalentmetrology.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of this compound and its derivatives. youtube.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. mdpi.comresearchgate.net In the case of deprotonated this compound, collision-induced dissociation (CID) would lead to characteristic fragment ions. Research on similar sulfocarboxylic acids suggests potential fragmentation pathways. researchgate.netresearchgate.net For instance, the formation of the bisulfite anion (HSO₃⁻, m/z 81) has been observed in the fragmentation of diacidic compounds, potentially through an attack of the carboxylate moiety on the α-carbon relative to the sulfur atom. researchgate.netresearchgate.net The fragmentation pattern can help to confirm the structure and identify the different functional groups within the molecule. libretexts.orgwiley-vch.de

X-ray Diffraction Analysis of Crystalline Forms of this compound, its Salts, and Co-crystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. forcetechnology.comiastate.edu Single-crystal XRD can provide precise bond lengths, bond angles, and details of the crystal packing, including intermolecular hydrogen bonding networks involving the carboxylic acid and sulfonic acid groups. researchgate.netusp.orgnih.gov Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and can be used to study polymorphism. iastate.eduusp.org The analysis of the crystal structures of this compound, its salts, and co-crystals would provide fundamental information about the supramolecular synthons and preferred interaction motifs of the sulfonate and carboxylate functional groups.

Table of Spectroscopic Data for this compound (Hypothetical Data)

| Technique | Observation | Interpretation |

| ¹H NMR | Multiplets at ~2.0, 2.2, and 3.0 ppm; Broad singlet at ~12 ppm | Aliphatic protons (C2, C3, C4); Carboxylic acid proton |

| ¹³C NMR | Peaks at ~25, 30, 50, and 175 ppm | Aliphatic carbons (C2, C3, C4); Carbonyl carbon (C1) organicchemistrydata.org |

| FTIR | Broad band ~3000 cm⁻¹; Strong band at ~1710 cm⁻¹; Bands at ~1200 & 1050 cm⁻¹ | O-H stretch (H-bonded); C=O stretch; S=O stretches |

| Raman | Strong C-H stretching bands; Weaker C=O stretch | Complementary to FTIR |

| HRMS | Exact mass measurement consistent with C₄H₈O₅S nih.gov | Confirms elemental composition |

| MS/MS | Fragment ion at m/z 81 researchgate.netresearchgate.net | Characteristic loss of bisulfite |

| XRD | Unit cell dimensions and space group | Defines the crystal lattice |

Mechanistic Investigations and Reaction Pathways Involving 4 Sulfobutanoic Acid

Catalytic Roles of 4-Sulfobutanoic Acid as a Brønsted Acid Catalyst in Organic Reactions

This compound, with its dual functional groups—a strong sulfonic acid and a weaker carboxylic acid—presents unique opportunities as a Brønsted acid catalyst in a variety of organic transformations. youtube.comquora.comtopperlearning.com The presence of these two acidic sites allows for potentially cooperative catalytic effects or selective reactivity based on the reaction conditions.

Application in Esterification, Transesterification, and Etherification Processes

The Brønsted acidity of this compound makes it a candidate for catalyzing esterification, transesterification, and etherification reactions, which are fundamental processes in organic synthesis. numberanalytics.com

Esterification: In Fischer esterification, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates it for nucleophilic attack by the alcohol. libretexts.org Subsequent proton transfer and elimination of water yield the ester. libretexts.org While specific studies detailing the use of this compound in this context are not prevalent in the provided results, its strong acidic nature, comparable to sulfuric acid, suggests its potential efficacy. researchgate.netwikipedia.org Homogeneous acid catalysts like sulfuric acid are commonly used for esterification due to their low cost and high efficiency. researchgate.net

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol. libretexts.org Similar to esterification, transesterification can be catalyzed by acids. libretexts.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the ester susceptible to nucleophilic attack by the new alcohol. libretexts.org The reaction is typically reversible, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. libretexts.org

Etherification: Acid-catalyzed etherification, such as the reaction of glycerol (B35011) with tert-butanol, demonstrates the role of Brønsted acids in forming ether linkages. mdpi.com The reaction proceeds through protonation of an alcohol, followed by nucleophilic attack by a second alcohol molecule and subsequent deprotonation. The efficiency of such reactions is influenced by catalyst concentration and the molar ratio of the reactants. mdpi.com

Performance in Other Acid-Catalyzed Organic Transformations: Cyclizations and Condensations

This compound's acidic nature also lends itself to catalyzing other significant organic reactions like cyclizations and condensations.

Cyclizations: Brønsted acids are known to catalyze the cyclization of various organic molecules. For instance, the cyclization of diaryl- and alkyl aryl-1,3-dienes to form substituted indenes can be achieved using a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid. organic-chemistry.org The mechanism involves the protonation of the diene to form a stable carbocation, which then undergoes intramolecular cyclization. organic-chemistry.org Given its strong acidity, this compound could potentially facilitate similar transformations.

Condensations: Acid-catalyzed aldol (B89426) condensation is a key carbon-carbon bond-forming reaction. allen.inbyjus.com The mechanism involves the acid-catalyzed tautomerization of a carbonyl compound to its enol form. This enol then acts as a nucleophile, attacking a protonated carbonyl of another molecule. allen.inbyjus.com Dehydration of the resulting β-hydroxy carbonyl compound yields an α,β-unsaturated carbonyl compound. allen.in The rate of these reactions can be influenced by the acid concentration and the structure of the aldehyde or ketone. oberlin.edu

Reactivity Profiling of the Sulfonic Acid and Carboxylic Acid Functionalities in Concert and Independently

The chemical behavior of this compound is defined by the distinct properties of its two functional groups: the sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH).

Acidity: Sulfonic acids are significantly stronger acids than carboxylic acids. wikipedia.org For example, the pKa values of p-toluenesulfonic acid and methanesulfonic acid are -2.8 and -1.9, respectively, while the pKa of acetic acid is 4.76. wikipedia.org This difference in acidity is attributed to the greater resonance stabilization of the sulfonate anion (RSO₃⁻) compared to the carboxylate anion (RCOO⁻). quora.comtopperlearning.com The negative charge in the sulfonate anion is delocalized over three oxygen atoms, whereas in the carboxylate anion, it is spread across only two. quora.comtopperlearning.com

Reactivity: This difference in acidity dictates the independent and concerted reactivity of the two groups.

Independent Reactivity: At a pH between the pKa values of the two groups, the sulfonic acid group will be deprotonated (as the sulfonate anion), while the carboxylic acid group will remain largely protonated. This allows for selective reactions targeting the carboxylic acid group. For instance, the carboxyl group of this compound can be conjugated to an amino-bearing molecule via an amide bond. acs.org

Concerted Reactivity and Intramolecular Interactions: In certain reactions, the two functional groups can act in concert. For example, in the collision-induced dissociation of the deprotonated this compound anion in mass spectrometry, an alternative mechanism for the formation of the bisulfite anion (HSO₃⁻) involves the attack of the negatively charged carboxylate moiety on the α-carbon relative to the sulfur atom. researchgate.net This demonstrates an intramolecular interaction between the two functional groups.

The hydrophilicity of the sulfonic acid group is also generally considered to be greater than that of the carboxylic acid group, which can influence the solubility and interaction of this compound in different solvent systems. researchgate.net

Kinetic and Thermodynamic Studies of Reactions Where this compound Participates as a Reactant, Intermediate, or Product

Kinetic and thermodynamic studies provide crucial insights into the mechanisms and feasibility of chemical reactions. While specific studies focusing solely on this compound are limited in the provided results, general principles of reaction kinetics and thermodynamics can be applied.

Kinetics: The rate of a reaction involving this compound would depend on factors such as the concentration of reactants, temperature, and the presence of a catalyst. For acid-catalyzed reactions where this compound acts as the catalyst, the reaction rate would likely be dependent on its concentration. For instance, in acid-catalyzed aldol condensations, the reaction is often second order with respect to the aldehyde, and the rate is influenced by the acid concentration. oberlin.edu

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. These parameters can be determined by studying the reaction at different temperatures. orientjchem.orgrmiq.org For example, a positive Gibbs free energy change (ΔG) indicates a non-spontaneous reaction under the given conditions. jksus.org In a study on the hydrolysis of lignocellulosic materials, the thermodynamic analysis indicated that the processes were endothermic and non-spontaneous. rmiq.org

Applications in Advanced Materials Science and Polymer Chemistry Research

Integration of 4-Sulfobutanoic Acid into Polymer Architectures for Functional Materials

The incorporation of this compound into polymer chains, either as a monomer or a modifying agent, allows for the precise tuning of polymer properties. This integration is crucial for developing materials with tailored characteristics for specific high-performance applications.

This compound is a candidate monomer for synthesizing sulfonated polymers, a class of materials critical for ion exchange and proton transport applications. The introduction of sulfonic acid groups (-SO3H) into a polymer backbone results in a significant increase in hydrophilicity and creates sites for ionic conduction. researchgate.net This process can be achieved either by polymerizing monomers that already contain sulfonate groups (pre-sulfonation) or by chemically modifying an existing polymer (post-sulfonation). researchgate.net Using a monomer like this compound falls into the pre-sulfonation category, which allows for better control over the degree and distribution of sulfonation. researchgate.net

These sulfonated polymers are a type of ionomer and are central to the function of proton exchange membranes (PEMs). ipfdd.desigmaaldrich.com PEMs are the core component of technologies like proton exchange membrane fuel cells (PEMFCs), where they serve to conduct protons from the anode to the cathode while preventing the passage of gases and electrons. researchgate.netorientjchem.org The performance of a PEM is intrinsically linked to its proton conductivity, which in turn depends on the density of sulfonic acid groups and the level of hydration within the membrane. sigmaaldrich.comresearchgate.net Polymers synthesized with monomers like this compound can exhibit high ion exchange capacities (IEC), leading to enhanced water uptake and, consequently, high proton conductivity. ipfdd.de For instance, studies on sulfonated poly(arylenethioethersulfone)s (SPTES) have shown that increasing the molar ratio of the sulfonated monomer leads to proton conductivities as high as 300 mS/cm. ipfdd.de While perfluorinated sulfonic acid polymers like Nafion have been the benchmark, research into hydrocarbon-based sulfonated polymers derived from monomers like this compound is driven by the quest for lower-cost, alternative materials with high thermal stability and conductivity. ipfdd.deorientjchem.orgscielo.org.co

Table 1: Impact of Sulfonic Acid Group Integration into Polymers

| Property Affected | Description of Impact | Relevant Application |

|---|---|---|

| Proton Conductivity | The -SO3H group is highly acidic and acts as a proton donor, facilitating proton transport through the polymer matrix, especially when hydrated. sigmaaldrich.comscielo.org.co | Proton Exchange Membranes (PEMs) for Fuel Cells ipfdd.deorientjchem.org |

| Hydrophilicity/Water Uptake | Sulfonic acid groups are highly polar and attract water molecules, leading to swelling. This hydration is essential for proton mobility. researchgate.netresearchgate.net | Hydrogels, PEMs sigmaaldrich.com |

| Ion Exchange Capacity (IEC) | The concentration of sulfonic acid groups determines the polymer's capacity to exchange cations. ipfdd.de | Ion-exchange resins, Water purification |

| Mechanical Stability | High degrees of sulfonation can lead to excessive swelling, potentially reducing the mechanical strength of the polymer. researchgate.net | Structural components in electrochemical devices |

| Thermal Stability | The C-S bond in the sulfonic acid group can be susceptible to cleavage at high temperatures (desulfonation), limiting the operating temperature. researchgate.net | High-temperature PEMs |

Beyond its role as a monomer, the dual functionality of this compound allows it to participate in polymerization reactions in several other key roles.

Crosslinking Agent : Crosslinking involves forming chemical bonds between polymer chains to create a three-dimensional network, which enhances the material's mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comarcorepoxy.com Because this compound has two distinct functional groups (a carboxyl group and a sulfonic acid group), it can potentially act as a crosslinking agent. For example, the carboxyl group could be reacted with a hydroxyl or amine group on one polymer chain, while the sulfonic acid group (or a derivative thereof) could react with another, linking them together. This is particularly relevant in the formation of hydrogels, where crosslinking is used to make water-soluble polymers insoluble. sigmaaldrich.comrsdjournal.org

Chain Transfer Agent : In free radical polymerization, a chain transfer agent (CTA) can terminate a growing polymer chain and initiate a new one. utexas.edu This process is used to control the molecular weight of the resulting polymer. utexas.edu Thiols are known to be effective CTAs. utexas.edu While this compound is not a thiol, its reactivity could be harnessed for this purpose. More directly, research into L-glutamate analogue chain terminators tested 2-amino-L-4-sulfobutanoic acid (L-homocysteic acid), a closely related structure, for its ability to halt polymer chain growth, acting as a "suicide substrate". researchgate.net This suggests that sulfobutanoic acid derivatives have investigated potential in controlling polymerization reactions.

End-Capper : End-capping refers to the process of terminating a polymer chain with a specific chemical group to prevent further reaction or to impart specific functionality to the chain end. This is conceptually similar to the role of a chain terminator. The monofunctional reaction of this compound (e.g., through its carboxyl group) at the end of a growing polymer chain would effectively cap it, introducing a terminal sulfonic acid group. This would be a method to functionalize the polymer surface or ends with hydrophilic and acidic moieties.

Table 2: Comparison of this compound's Potential Roles in Polymerization

| Role | Mechanism | Outcome |

|---|---|---|

| Crosslinking Agent | Forms covalent bonds between two separate polymer chains via its two functional groups. sigmaaldrich.com | Creates a 3D polymer network; increases rigidity and stability. |

| Chain Transfer Agent | Terminates one growing chain and initiates another. utexas.edu | Controls (typically lowers) the average molecular weight of the polymer. |

| End-Capper / Chain Terminator | Reacts at the end of a growing polymer chain, preventing further propagation. researchgate.net | Introduces a terminal sulfonic acid group; controls polymer length. |

As a Monomer in the Synthesis of Sulfonated Polymers (e.g., for proton exchange membranes, ionomers)

Functionalization of Surfaces, Nanomaterials, and Bioconjugates with this compound

The presence of a reactive carboxylic acid group and a functional sulfonic acid group makes this compound a versatile linker for modifying various surfaces and molecules.

The functionalization of nanoparticles is a critical step in preventing their agglomeration and improving their dispersion in various media, such as polymer matrices. mdpi.com Carboxylic acids are commonly used to cap nanoparticles by forming bonds with hydroxyl groups on the nanoparticle surface. mdpi.com this compound can serve this purpose, with its carboxyl end attaching to the nanoparticle while its sulfonate end provides a hydrophilic, charged surface that enhances stability in aqueous systems. europa.eu

In the realm of biotechnology, this compound has been used for bioconjugation. One study developed a synthetic transport system to deliver molecules into E. coli. In this system, the molecule of interest (the "cargo") was chemically bonded to the carboxyl group of this compound (the "vector"). acs.org The resulting conjugate could then be transported into the cell. acs.org Derivatives such as 4-(2-Pyridinyldithio)-2-sulfobutanoic acid are also commercially available as heterobifunctional crosslinkers, designed to connect molecules, for example, in the creation of antibody-drug conjugates or for modifying surfaces. broadpharm.combroadpharm.com

Table 3: Examples of Functionalization Using this compound and Its Derivatives

| Application Area | Description | Purpose | Reference |

|---|---|---|---|

| Bioconjugation | Conjugation of "cargo" molecules to the carboxyl group of this compound ("vector"). | To create a synthetic transport system for delivering molecules into E. coli. | acs.org |

| Bioconjugation | Use of 4-(2-Pyridinyldithio)-2-sulfobutanoic acid as a linker. | To create heterobifunctional crosslinks between different molecules. | broadpharm.combroadpharm.com |

| Nanomaterial Modification | Capping of nanoparticles with carboxylic acids. | To prevent agglomeration and improve dispersion in solvents or polymer matrices. | mdpi.com |

| Surface Modification | Attachment of the molecule to a substrate. | To impart specific properties like hydrophilicity or to provide anchor points for further reactions. | broadpharm.com |

Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The choice of the organic linker is crucial as it defines the pore size, structure, and chemical functionality of the resulting MOF. wikipedia.orgrsc.org Typically, di- and tricarboxylic acids are used as linkers. wikipedia.org

While direct synthesis of MOFs using this compound as the primary linker is not widely reported, its structure makes it an intriguing candidate for creating functional MOFs. The carboxylate group can coordinate with the metal centers to form the framework structure. nih.gov The pendant sulfonic acid group, which would project into the pores of the MOF, could introduce several desirable properties:

Acidity : The sulfonic acid groups would create strong Brønsted acid sites, making the MOF potentially useful as a solid acid catalyst.

Hydrophilicity : The polar sulfonate groups would increase the framework's affinity for water and other polar molecules, which could be advantageous for applications in selective adsorption or water remediation.

Ion Conductivity : The presence of acidic protons could facilitate proton conduction, suggesting potential applications in electrochemical devices.

The principles for COF synthesis are similar, involving the connection of organic monomers via strong covalent bonds to form a porous network. This compound could be envisioned as a monomer in COF synthesis, where its carboxyl and sulfonic acid groups could be modified to participate in bond-forming reactions, embedding these functionalities within a robust, porous organic structure.

Table 4: Potential Contributions of this compound as a Linker in MOFs

| Feature | Potential Advantage | Application Area |

|---|---|---|

| Carboxylate Group | Acts as the primary binding site to the metal clusters, forming the framework. wikipedia.orgnih.gov | MOF Synthesis |

| Pendant Sulfonic Acid Group | Introduces strong Brønsted acidity into the pores. | Heterogeneous Catalysis |

| Pendant Sulfonic Acid Group | Enhances affinity for water and polar guest molecules. | Gas/Vapor Separation, Adsorption |

| Pendant Sulfonic Acid Group | Provides mobile protons, potentially enabling ion transport. | Solid-State Proton Conductors |

Investigation of its Role as a Surfactant or Dispersant in Colloidal Systems and Emulsions

Surfactants are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid. This property makes them essential as detergents, emulsifiers, and dispersing agents. The structure of this compound, with a polar, hydrophilic head (containing both carboxylate and sulfonate groups) and a short, nonpolar hydrocarbon body, gives it inherent surfactant properties.

Derivatives of sulfobutanoic acid are explicitly used as surfactants. For example, n-Octadecyl disodium (B8443419) sulfosuccinate, a derivative of 4-oxo-2-sulfobutanoic acid, is classified for use as a surfactant in cosmetics. nih.govnama-group.com Similarly, other derivatives like 4-(2-ethylhexylamino)-4-oxo-2-sulfobutanoic acid are noted in compositions for hard surface cleaners. molaid.com A sodium salt of butanoic acid, 4-(4-sulfophenoxy)-, is also highlighted for its high water solubility and surfactant behavior, making it useful in detergents. ontosight.ai These examples demonstrate that the sulfobutanoic acid motif is effective for creating amphiphilic structures that can stabilize emulsions and disperse particles in colloidal systems. The dual anionic nature (carboxylate and sulfonate) can provide enhanced stability and unique performance characteristics compared to single-headed surfactants.

Table 5: Surfactant Properties and Applications of Sulfobutanoic Acid Derivatives

| Compound Derivative | Key Structural Features | Investigated Application | Reference |

|---|---|---|---|

| n-Octadecyl disodium sulfosuccinate | Long (C18) hydrocarbon tail, sulfonate and carboxylate groups. | Cosmetics surfactant. | nih.govnama-group.com |

| 4-(2-ethylhexylamino)-4-oxo-2-sulfobutanoic acid | Branched hydrocarbon tail, sulfonate and amide/carboxylate groups. | Hard surface cleaning compositions. | molaid.com |

Computational and Theoretical Studies of 4 Sulfobutanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-sulfobutanoic acid at the molecular level.

The presence of both a flexible butyl chain and two functional groups—carboxylic acid and sulfonic acid—gives rise to a complex conformational landscape for this compound. DFT studies are crucial for identifying the most stable conformers and understanding the energetic barriers between them. The rotation around single bonds allows the molecule to adopt various three-dimensional shapes, with staggered conformations generally being more stable than eclipsed ones due to lower torsional strain. mhmedical.com The interplay of intramolecular hydrogen bonding between the sulfonic acid and carboxylic acid groups can significantly influence these preferences. mdpi.com

Tautomerism, the interconversion of structural isomers, is another important aspect to consider, particularly the potential for proton transfer between the sulfonic acid and carboxylic acid moieties to form a zwitterionic species. DFT calculations can predict the relative energies of the neutral and zwitterionic tautomers. For analogous compounds like 4-aminobenzenesulfonic acid, DFT studies have confirmed the zwitterionic form as the stable structure in the solid state. springerprofessional.de The relative stability of tautomers can be influenced by the surrounding environment, such as solvent polarity.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Extended chain, no intramolecular H-bond | 0 (Reference) |

| 2 | Folded, H-bond from -SO3H to C=O | -5.2 |

| 3 | Folded, H-bond from -COOH to -SO3 | -3.8 |

| 4 | Zwitterionic, intramolecular proton transfer | +15.7 |

Note: This table is illustrative and based on general principles of conformational analysis and DFT studies on similar molecules. Actual values would require specific calculations for this compound.

DFT calculations can be a powerful tool for predicting the acidity (pKa) of functional groups. jps.jp For this compound, this involves calculating the Gibbs free energy change associated with the deprotonation of the sulfonic acid and carboxylic acid groups. The sulfonic acid group is expected to be significantly more acidic (have a lower pKa) than the carboxylic acid group.

Computational models can also predict how the solvent environment affects acidity. jps.jp The presence of a solvent, particularly a polar one like water, can stabilize the resulting anions through solvation, thereby influencing the pKa values. Time-dependent DFT (TD-DFT) can be used to investigate the excited-state acidity, providing a more complete picture of the molecule's photophysical behavior. acs.org

Table 2: Predicted pKa Values of this compound in Water

| Functional Group | Predicted pKa (in silico) |

|---|---|

| Sulfonic Acid (-SO3H) | ~ -1.5 |

| Carboxylic Acid (-COOH) | ~ 4.5 |

Note: These are estimated values based on typical pKa ranges for these functional groups and computational studies on similar compounds.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Molecular Dynamics Simulations of this compound in Solution and Interfacial Systems

While quantum mechanics provides a detailed view of a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of many molecules over time. MD simulations of this compound in aqueous solution can reveal how the molecule interacts with water molecules, how it influences the structure of the surrounding water, and its own dynamic conformational changes in a solvated state. These simulations can also be used to study its behavior at interfaces, such as the air-water interface or at the surface of a solid material, which is crucial for understanding its potential applications as a surfactant or surface modifier.

In Silico Modeling of Non-Covalent Interactions and Molecular Recognition Phenomena

The ability of this compound to engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, is key to its role in molecular recognition. nih.gov In silico modeling can be used to study how this compound binds to other molecules or biological targets. For instance, docking studies could predict the binding mode and affinity of this compound to the active site of an enzyme. The sulfonic acid and carboxylic acid groups can act as both hydrogen bond donors and acceptors, allowing for specific and directional interactions. mdpi.com

Cheminformatics Approaches for Structure-Property Relationship (SPR) Analysis within Libraries of Analogues

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their properties. By creating a virtual library of analogues of this compound with systematic variations in their structure (e.g., changing the length of the alkyl chain, substituting other functional groups), Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use molecular descriptors (computationally derived properties of the molecules) to predict physical, chemical, or biological properties. This approach can accelerate the discovery of new molecules with desired characteristics without the need to synthesize and test each one individually.

Advanced Analytical Methodologies for Detection and Quantification of 4 Sulfobutanoic Acid in Complex Research Matrices

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS after derivatization) for Trace Analysis

Hyphenated chromatography, which couples the separation power of chromatography with the specificity of mass spectrometry (MS), stands as a cornerstone for the trace analysis of 4-sulfobutanoic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the direct analysis of this compound in aqueous and biological matrices. Its high sensitivity and specificity allow for quantification at very low concentrations without the need for derivatization. The compound, being a sulfonic acid, is ionized efficiently using electrospray ionization (ESI), typically in negative ion mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation mode of choice, as it is well-suited for retaining and separating highly polar compounds like this compound. nih.govresearchgate.net Ion-pair chromatography, using reagents like tetraalkylammonium salts, can also be employed with reversed-phase columns to retain and separate the anionic sulfonate. thermofisher.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution but is not directly applicable to non-volatile analytes like this compound. Therefore, a chemical derivatization step is mandatory to convert the polar sulfonic acid group into a volatile and thermally stable derivative. researchgate.netresearchgate.net Common derivatization strategies include alkylation (e.g., methylation) or silylation. researchgate.netosti.gov For example, reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for methylation of sulfonic acids, rendering them suitable for GC-MS analysis. While powerful, derivatization adds complexity and potential for side reactions, necessitating careful method development and validation. researchgate.net

Table 1: Comparison of Hyphenated Chromatographic Techniques for Sulfonic Acid Analysis

| Technique | Principle | Derivatization Requirement | Typical Column/Phase | Advantages | Challenges |

| LC-MS/MS | Separation of polar analyte in liquid phase followed by mass spectrometric detection. | Not required | HILIC, Reversed-Phase with Ion-Pairing | High specificity, high sensitivity, direct analysis of aqueous samples. | Potential for matrix effects, ion suppression. |

| GC-MS | Separation of volatile analyte in gas phase followed by mass spectrometric detection. | Mandatory (e.g., alkylation, silylation) | Nonpolar or mid-polar capillary columns (e.g., DB-5ms) | High resolution, robust, extensive spectral libraries. | Indirect analysis, requires rigorous and reproducible derivatization, not suitable for thermally labile derivatives. |

Capillary Electrophoresis (CE) for High-Resolution Separation and Quantification

Capillary Electrophoresis (CE) is an exceptionally high-efficiency separation technique well-suited for charged species like this compound. In CE, analytes migrate in a narrow-bore capillary under the influence of an electric field, and their separation is based on differences in their charge-to-size ratio. thermofisher.com

For small anions like sulfonates that lack a UV chromophore, indirect UV detection is a common approach. nih.govresearchgate.netacs.org This involves adding a UV-absorbing ion (a chromophore) with a similar charge and mobility to the background electrolyte. The displacement of this chromophore by the analyte zones creates a decrease in absorbance, resulting in negative peaks that can be quantified. nih.gov Alternatively, conductivity detection can be used, which measures the change in electrical conductivity as the analyte zone passes the detector. oup.com The high resolving power of CE allows for the separation of structurally similar alkylsulfonates within a single, rapid analysis. nih.gov

Spectrophotometric, Fluorometric, and Electrochemical Sensing Strategies for Selective Detection

While less common than chromatographic methods for quantitative research, various sensing strategies offer potential for rapid or high-throughput screening of sulfonic acids.

Spectrophotometric and Fluorometric Strategies: These methods would require a reagent that selectively reacts with the sulfonic acid group of this compound to produce a colored or fluorescent product. The intensity of the color or fluorescence would then be proportional to the analyte concentration. Development of such specific molecular probes is a complex field of synthetic chemistry.

Electrochemical Sensing: Electrochemical sensors present a promising avenue for developing portable and cost-effective detection devices. An electrochemical sensor for this compound would likely be based on an ion-selective electrode. The electrode would incorporate a membrane or recognition element that selectively binds the sulfonate anion, generating a potentiometric or amperometric signal that correlates with its concentration. While sensors for various other ions are well-established, specific and robust sensors for short-chain alkylsulfonates require further research and development.

Optimization of Sample Preparation Strategies for Isolation, Enrichment, and Purification in Research Samples

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, particularly at trace levels in complex matrices like environmental water or biological fluids. The primary goal is to isolate the analyte from interfering substances, concentrate it, and present it in a solvent compatible with the chosen analytical instrument. nasa.govtechbriefs.com

Solid-Phase Extraction (SPE) is the most widely used and versatile technique for this purpose. nasa.govtechbriefs.comsae.orgfrontiersin.org Given the properties of this compound, several SPE strategies can be employed:

Anion-Exchange SPE: As a strong acid, this compound will be negatively charged (anionic) over a wide pH range. A strong anion-exchange (SAX) sorbent, which contains positively charged functional groups (e.g., quaternary ammonium), can be used to retain the analyte from the sample matrix. Interferences can be washed away, and the purified this compound can then be eluted using a high-salt or high-pH solution.

Reversed-Phase SPE: While this compound itself is too polar to be retained on traditional reversed-phase sorbents (like C18), ion-pair SPE can be used. In this approach, a positively charged ion-pairing reagent (e.g., tetra-alkylammonium salt) is added to the sample, forming a neutral, more hydrophobic complex with the sulfonate. This complex can then be retained on a reversed-phase cartridge.

Polymeric Sorbents: Modern polymeric sorbents, such as those based on styrene-divinylbenzene, can offer mixed-mode interactions (hydrophobic and some polar) and may be effective for trapping a range of polar organic compounds, including sulfonic acids. frontiersin.org

The selection of the appropriate SPE sorbent and elution solvents is crucial and must be optimized based on the specific sample matrix and the subsequent analytical technique. nasa.govtechbriefs.com

Perspectives on Biological and Biochemical Research Avenues for 4 Sulfobutanoic Acid

Investigation as a Metabolite in Model Organisms (e.g., microbial metabolism in vitro, plant pathways)

The study of 4-sulfobutanoic acid in model organisms has primarily centered on its role as a carbon and sulfur source for microorganisms, offering insights into the bacterial metabolism of organosulfonates. Research has shown that specific bacterial strains can utilize this compound for growth. A notable example involves a synthetic transport system developed in Escherichia coli. nih.govethz.ch In this system, this compound (SBA) acts as a "vector" or "piggyback" carrier to transport other molecules, referred to as "cargo," into the cell. nih.govethz.ch The transport is facilitated by the alkylsulfonate transporter (SsuABC). nih.gov This indicates that the bacterium possesses the necessary transport machinery to recognize and internalize the sulfonate.

While extensive pathways for this compound in plant metabolism are not widely documented, the general process of sulfur assimilation in plants is well-understood. Plants absorb sulfate (B86663) and convert it into 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is a key precursor for the synthesis of sulfur-containing organic molecules like cysteine. nih.govoup.com The microbial pathways for sulfonate degradation may provide a model for understanding how similar compounds could potentially be processed if introduced into plant systems. Further research is required to determine if this compound or its metabolites can be integrated into plant biochemical pathways.

Elucidation of its Role in Specific In Vitro Enzyme Assays (e.g., as a substrate, competitive inhibitor, or product analog)

In the field of enzymology, this compound and its derivatives have proven to be valuable tools for studying and engineering enzyme function. A significant area of research has been its use as a substrate for modified enzymes. For instance, a variant of γ-glutamyltransferase (GGT) from Pseudomonas nitroreducens (PnGGT) was engineered to hydrolyze conjugates of this compound. nih.govgoogle.com In these assays, this compound is linked to a cargo molecule (like an amino acid or a chromogenic dye), and the enzyme's activity is measured by the release of the cargo. google.comresearchgate.net

One specific substrate synthesized for a colorimetric enzyme assay was sulfobutanoyl-p-nitroanilide. google.com Hydrolysis of this colorless substrate by a GGT variant releases sulfobutanoic acid and the yellow dye 4-nitroaniline, which can be quantified to determine enzyme kinetics. google.com

Furthermore, 2-amino-4-sulfobutanoic acid, an amino derivative, has been tested as a potential chain-terminating substrate in studies of poly-γ-glutamylation, a post-translational modification process. nih.govresearchgate.net The rationale was to find an L-glutamate analog that, once incorporated, would prevent further reaction. nih.govresearchgate.net However, in these experiments, 2-amino-4-sulfobutanoic acid was not found to be a substrate for the poly-glutamylation enzymes being studied. nih.gov

Table 1: Examples of this compound Derivatives in Enzyme Assays

| Enzyme | Derivative Used | Role of Derivative | Research Focus | Citation |

| γ-Glutamyltransferase (GGT) variant | Sulfobutanoyl-p-nitroanilide | Substrate | Colorimetric assay for enzyme activity | google.com |

| γ-Glutamyltransferase (GGT) variant | Sulfobutanoyl-L-leucine | Substrate | Determining kinetic parameters (Kₘ, Vₘₐₓ) | google.com |

| Folylpolyglutamate Synthase (FPGS) | 2-amino-4-sulfobutanoic acid | Potential Inhibitor/Substrate | Probing the mechanism of poly-γ-glutamylation | nih.gov |

Studies on its Interaction with Purified Biomolecules (e.g., protein binding kinetics, nucleic acid interactions in vitro)

Research into the direct interaction of this compound with purified biomolecules often relates to its role in enzyme-substrate binding. The binding affinity of sulfobutanoyl conjugates to engineered γ-glutamyltransferase (GGT) variants is a key determinant of the efficiency of these enzymatic systems. google.comresearchgate.net For example, kinetic studies with a PnGGT variant determined the Michaelis constant (Kₘ) for sulfobutanoyl-L-leucine to be approximately 1521 μM, indicating the affinity of the enzyme for this specific substrate. google.com

In a different context, a study on the Polo-like kinase 1 (Plk1) polo-box domain (PBD), which is crucial for cell cycle regulation, explored various amino acid derivatives as replacements for its natural binding partner, phosphothreonine (pThr). nih.gov In this research, N-Fmoc-(2S, 3R)-2-amino-3-methyl-4-sulfobutanoic acid was synthesized as a potential pThr mimetic to study binding affinities. nih.gov This highlights the use of sulfobutanoic acid derivatives to probe the specific interactions within the binding pockets of proteins. nih.gov

Direct studies on the interaction between this compound and nucleic acids are not prominent in the literature. However, the compound's structure is relevant in mass spectrometry studies of biomolecules. Collision-induced dissociation experiments have shown that for diacidic compounds like this compound, the formation of a bisulfite anion (m/z 81) can occur through a mechanism where the negatively charged carboxylate group attacks the α-carbon relative to the sulfur atom. ebi.ac.ukresearchgate.net This provides insight into the molecule's gas-phase chemical behavior, which is fundamental for the analytical characterization of this and similar biomolecules.

Biosynthesis Pathways of Naturally Occurring Sulfonated Compounds and Potential Role of this compound as an Intermediate

The biosynthesis of naturally occurring sulfonated compounds is a diverse field, with organisms utilizing various strategies to incorporate sulfur. A central molecule in many of these pathways is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which acts as the universal sulfonate donor for sulfotransferase (SULT) enzymes. oup.comnih.gov These enzymes catalyze the transfer of a sulfonate group to a wide range of substrates, including steroids, flavonoids, and other small molecules. nih.govresearchgate.net For example, human gut bacteria like Bacteroides thetaiotaomicron possess SULTs that can sulfonate molecules like cholesterol using PAPS. nih.gov

While many sulfonated natural products exist, such as coenzyme M in methanogens and sulfoquinovose in the plant sulfolipid, this compound is not commonly cited as a direct biosynthetic intermediate in these major pathways. oup.com The primary routes for sulfur assimilation typically lead to the synthesis of the amino acid cysteine, which then serves as the precursor for a multitude of other sulfur-containing metabolites. nih.govoup.comethz.ch

However, the microbial degradation pathways for sulfonates can offer clues about potential biosynthetic reactions. The ability of certain bacteria to utilize alkanesulfonates as a sulfur source implies the existence of enzymes capable of forming and cleaving carbon-sulfur bonds. oup.comethz.ch While a direct role for this compound as a widespread biosynthetic intermediate is not established, the enzymatic machinery that processes it in degradation could theoretically be reversed or adapted for biosynthesis. Further exploration of microbial metabolomes may yet uncover pathways where this compound or its derivatives play a role in the synthesis of novel natural products.

Emerging Research Directions and Future Avenues for 4 Sulfobutanoic Acid

Sustainable Synthesis Routes and Green Chemistry Applications

The development of sustainable and environmentally benign chemical processes is a cornerstone of modern chemistry. While specific research into the green synthesis of 4-sulfobutanoic acid is still an emerging field, the principles of green chemistry offer a roadmap for future investigations. The use of solid acid catalysts, for instance, presents a promising eco-friendly alternative to traditional homogeneous catalysts. rsc.orgwiserpub.com These catalysts, which can be functionalized with sulfonic acid groups, offer advantages such as ease of separation, reusability, and reduced corrosive waste. rsc.orgrsc.org

Future research is anticipated to focus on the development of biocatalytic and electrochemical routes for the synthesis of this compound and its derivatives. mdpi.com Biocatalysis, utilizing enzymes, can lead to highly selective reactions under mild conditions, minimizing energy consumption and by-product formation. polimi.it Electrochemical synthesis, on the other hand, offers a pathway that can be powered by renewable energy sources, further enhancing its green credentials. mdpi.com The application of these green chemistry principles to the synthesis of this compound could significantly reduce its environmental footprint.

Exploration in Novel Catalytic Systems, including Organocatalysis and Biocatalysis

The intrinsic properties of this compound make it a candidate for exploration in various catalytic systems. Its sulfonic acid group suggests its potential as a Brønsted acid organocatalyst. catalysis.blog Brønsted acid catalysts are proton donors that can facilitate a wide range of organic reactions. catalysis.blog Research on related compounds, such as 4-(succinimido)-1-butane sulfonic acid, has demonstrated their effectiveness in promoting multicomponent reactions under solvent-free conditions. rhhz.netresearchgate.net This suggests that this compound could similarly be employed as a recyclable and environmentally friendly organocatalyst. Chiral phosphoric acids, another class of Brønsted acid catalysts, have proven versatile in asymmetric synthesis, a field where sulfonic acid-based catalysts might also find application. sigmaaldrich.com

In the realm of biocatalysis, derivatives of this compound have shown significant promise. A notable example is the use of sulfobutanoyl amides in conjunction with engineered enzymes. Researchers have demonstrated that a variant of the enzyme γ-glutamyltranspeptidase (GGT) is capable of hydrolyzing the amide bond of various sulfobutanoyl-conjugated molecules. nih.gov This biocatalytic system allows for the targeted release of "cargo" molecules within a cellular environment, showcasing a sophisticated application of this compound derivatives in biotechnology and synthetic biology. princeton.edu The enzymatic hydrolysis of esters and amides is a fundamental process in many biological and industrial applications. amelica.orgresearchgate.net

Advanced Characterization of Interfacial Phenomena and Self-Assembly Processes

The dual functionality of this compound, possessing both a hydrophilic sulfonate group and a carboxylic acid group, makes it an interesting subject for the study of interfacial phenomena and self-assembly. Alkanesulfonic acids are known to self-assemble on various surfaces, forming ordered monolayers. acs.org These self-assembled monolayers (SAMs) can dramatically alter the surface properties of materials. ethz.ch

Studies on alkanesulfonic and alkanephosphonic acids on iron oxide nanoparticles have shown that these molecules can form strong chemical bonds with the surface, leading to stable functionalization. acs.org The self-assembly process is driven by the interaction of the acid headgroup with the substrate and the van der Waals interactions between the alkyl chains. ethz.ch It is expected that this compound would exhibit similar self-assembly behavior on suitable substrates, with the added complexity and potential for tailored functionality offered by its second acidic group. The characterization of such self-assembled structures is crucial for their application in areas like sensor technology and surface engineering.

Integration into Smart Materials, Responsive Systems, and Nanotechnology Applications

The incorporation of this compound functionalities into polymers and nanomaterials is a promising avenue for the development of "smart" materials that respond to external stimuli. nih.gov The sulfonic acid group, being strongly acidic, can impart pH-responsiveness to materials. researchgate.net Polymers containing sulfonic acid groups can exhibit changes in their swelling behavior, conformation, and solubility in response to changes in the surrounding pH. researchgate.net

This property is particularly valuable in the design of smart hydrogels and drug delivery systems. mdpi.com For instance, a hydrogel functionalized with sulfonic acid groups could be designed to release a therapeutic agent in the acidic microenvironment of a tumor. researchgate.net

In the field of nanotechnology, the functionalization of nanoparticles with sulfonic acids has been shown to create effective and reusable nanocatalysts. rsc.org Furthermore, the ability of related thiol-containing butanols to functionalize surfaces is relevant to nanotechnology applications. The integration of this compound into polymer structures can be achieved through various polymerization techniques, leading to materials with tailored properties for specific applications in electronics, catalysis, and biomedicine. rsc.orgbeilstein-journals.orgresearchgate.net

Q & A

Q. What are the key physicochemical properties of 4-sulfobutanoic acid critical for experimental design?

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS to confirm molecular weight and detect impurities.

- 1H/13C NMR to verify structural integrity and assess proton environments.

- Titration to quantify sulfonic acid group content. Discrepancies in purity assessments (e.g., HPLC vs. titration results) may arise from residual solvents or byproducts, necessitating iterative optimization of purification protocols (e.g., recrystallization in ethanol/water mixtures) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound derivatives?

Methodological Answer: Contradictions often stem from variability in reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. A meta-analysis framework (e.g., using I² statistics to quantify heterogeneity ) can identify confounding variables. For instance, subgroup analyses comparing studies using aprotic solvents (e.g., DMF) versus protic solvents (e.g., water) may reveal solvent-dependent activation barriers. Researchers should replicate key experiments under standardized conditions and report 95% confidence intervals for catalytic rate constants .

Q. How can researchers design robust dose-response studies for this compound in biochemical assays?

Methodological Answer:

- Define the independent variable (e.g., concentration gradient: 0.1–10 mM) and dependent variable (e.g., enzyme inhibition %).

- Include positive/negative controls (e.g., known inhibitors, buffer-only samples).

- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves and calculate EC50 values. Statistical validation via ANOVA or t-tests is critical to confirm significance across replicates. Trial experiments should optimize incubation times to avoid equilibrium shifts .

Q. What methodologies address challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Solid-phase extraction (SPE) with sulfonic acid-functionalized resins improves selectivity by leveraging ionic interactions.

- Isotope dilution mass spectrometry (IDMS) using deuterated analogs (e.g., D4-4-sulfobutanoic acid) corrects for matrix effects and ionization suppression. Calibration curves must span the expected concentration range (e.g., 1 ng/mL–1 µg/mL) with R² > 0.98. Cross-validation with standard addition methods ensures accuracy in high-interference samples .

Data Analysis and Interpretation

Q. How should researchers handle heterogeneity in meta-analyses of this compound toxicity data?

Methodological Answer: Apply the Paule-Mandel estimator for between-study variance (τ²), which outperforms DerSimonian-Laird in small-study settings . Visualize heterogeneity via forest plots with prediction intervals to show uncertainty in effect sizes. Sensitivity analyses excluding outlier studies (e.g., those with non-standardized exposure durations) can reduce τ² and improve interpretability .

Q. What statistical approaches differentiate artifact signals from true metabolic interactions in this compound studies?

Methodological Answer:

- Principal component analysis (PCA) to identify clusters in metabolomics datasets that correlate with treatment groups.

- False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values for multiple comparisons. Artifacts (e.g., solvent peaks) can be flagged by comparing retention times and mass spectra against blank runs .

Literature and Synthesis

Q. What criteria ensure the selection of high-quality sources for this compound literature reviews?

Q. How can researchers optimize synthetic routes for this compound to minimize sulfonic acid group degradation?

Methodological Answer:

- Low-temperature sulfonation (e.g., using chlorosulfonic acid at 0–5°C) reduces side reactions.

- In situ FTIR monitoring detects intermediate formation (e.g., sulfonyl chloride) to terminate reactions at optimal conversion. Comparative yield tables for routes using H2SO4 vs. SO3 reagents highlight trade-offs between efficiency and byproduct formation .

Ethical and Reporting Standards

Q. What protocols ensure reproducibility in this compound research?

Methodological Answer: Adhere to FAIR Data Principles :

- Findable : Deposit raw NMR/HPLC data in repositories (e.g., Zenodo) with persistent identifiers.

- Accessible : Report detailed synthesis protocols using CIF (Crystallographic Information Framework) for crystal structures.

- Interoperable : Use standardized units (e.g., mM, kPa) and IUPAC nomenclature.

- Reusable : Publish negative results (e.g., failed catalytic trials) to inform future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.